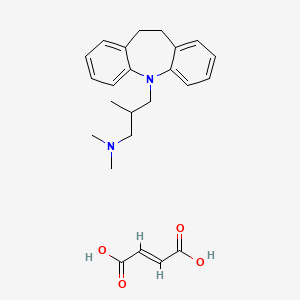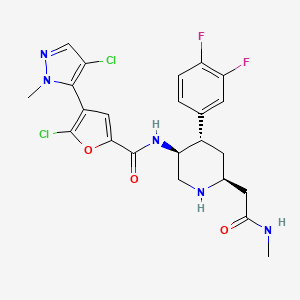
Akt-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AKT-IN-3 is a small molecule inhibitor that targets the serine/threonine kinase AKT, which is a crucial component of the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway plays a significant role in regulating various cellular processes, including cell growth, survival, metabolism, and angiogenesis. This compound has been extensively studied for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit the aberrant activation of AKT observed in many cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of AKT-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The process often begins with the preparation of a core scaffold, followed by the introduction of various substituents through reactions such as nucleophilic substitution, palladium-catalyzed coupling, and amide bond formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization and quality control are critical to ensure the consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: AKT-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and catalysts such as palladium or copper.
Major Products: The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
AKT-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/AKT signaling pathway and its role in various cellular processes.
Biology: Employed in cell-based assays to investigate the effects of AKT inhibition on cell proliferation, apoptosis, and metabolism.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with aberrant AKT activation. It has shown promise in preclinical studies for its ability to inhibit tumor growth and enhance the efficacy of other anticancer therapies.
Mécanisme D'action
AKT-IN-3 exerts its effects by binding to the active site of AKT, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of key signaling pathways involved in cell survival, growth, and metabolism. The molecular targets of this compound include various substrates of AKT, such as glycogen synthase kinase 3 (GSK-3), mammalian target of rapamycin (mTOR), and forkhead box O (FOXO) transcription factors. By inhibiting these targets, this compound can induce apoptosis, reduce cell proliferation, and enhance the sensitivity of cancer cells to other treatments .
Similar Compounds:
GDC-0068 (Ipatasertib): An ATP-competitive AKT inhibitor with potent antitumor activity.
MK-2206: An allosteric AKT inhibitor that binds to a distinct site on the AKT protein, leading to its inactivation.
Afuresertib: Another ATP-competitive AKT inhibitor with a different chemical structure and mechanism of action.
Uniqueness of this compound: this compound is unique in its ability to selectively inhibit AKT with high potency and specificity. Unlike some other AKT inhibitors, this compound has shown sustained inhibition of downstream signaling pathways, even after compound washout. This prolonged effect may confer advantages in terms of therapeutic efficacy and reduced dosing frequency .
Propriétés
Formule moléculaire |
C23H23Cl2F2N5O3 |
|---|---|
Poids moléculaire |
526.4 g/mol |
Nom IUPAC |
5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)-N-[(3S,4S,6S)-4-(3,4-difluorophenyl)-6-[2-(methylamino)-2-oxoethyl]piperidin-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C23H23Cl2F2N5O3/c1-28-20(33)7-12-6-13(11-3-4-16(26)17(27)5-11)18(10-29-12)31-23(34)19-8-14(22(25)35-19)21-15(24)9-30-32(21)2/h3-5,8-9,12-13,18,29H,6-7,10H2,1-2H3,(H,28,33)(H,31,34)/t12-,13-,18+/m0/s1 |
Clé InChI |
SXDPQGRNHSLZPC-ZJNRKIDTSA-N |
SMILES isomérique |
CNC(=O)C[C@@H]1C[C@H]([C@@H](CN1)NC(=O)C2=CC(=C(O2)Cl)C3=C(C=NN3C)Cl)C4=CC(=C(C=C4)F)F |
SMILES canonique |
CNC(=O)CC1CC(C(CN1)NC(=O)C2=CC(=C(O2)Cl)C3=C(C=NN3C)Cl)C4=CC(=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



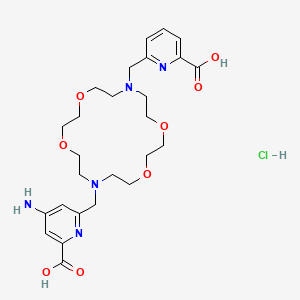
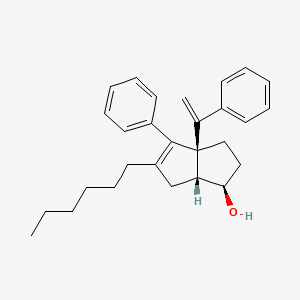
![(2S)-1-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(2-cyanopyridin-4-yl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid](/img/structure/B10775317.png)
![6-(4-((3-(Benzyloxy)benzyl)oxy)-6-methoxybenzofuran-2-yl)-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B10775325.png)
![(2R,3R,4S,5S,6S,8R,13S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775333.png)
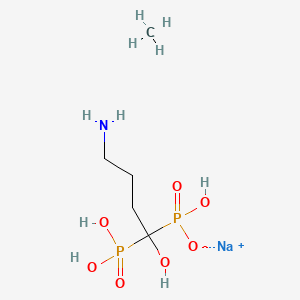
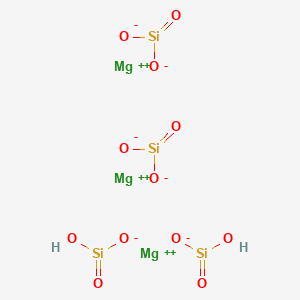
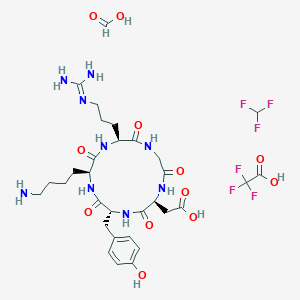

![4-fluoro-N-[2-[5-(2,4,5-trifluoro-3-hydroxybenzoyl)thiophen-2-yl]phenyl]benzenesulfonamide](/img/structure/B10775364.png)
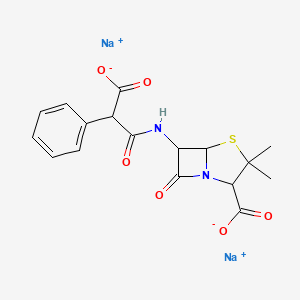
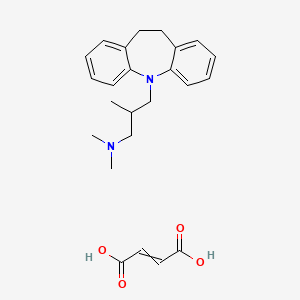
![2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775384.png)
